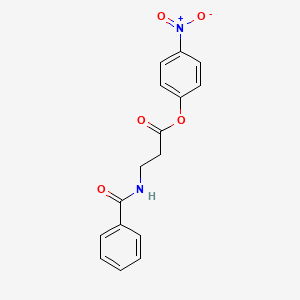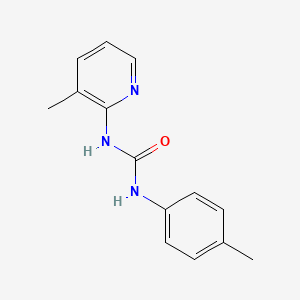
N-(4-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MPMPU and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of MPMPU is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and cyclooxygenases. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
MPMPU has been shown to have various biochemical and physiological effects. In vitro studies have shown that MPMPU inhibits the proliferation of cancer cells and induces apoptosis. MPMPU has also been shown to inhibit the activity of cyclooxygenases, which are enzymes involved in inflammation. In animal studies, MPMPU has been shown to reduce tumor growth and inflammation.
Advantages and Limitations for Lab Experiments
MPMPU has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It has also been shown to have low toxicity in animal studies. However, MPMPU has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Future Directions
There are several future directions for MPMPU research. In medicine, further studies are needed to determine its efficacy and safety in humans as an anti-tumor, anti-inflammatory, and anti-diabetic drug. In agriculture, further studies are needed to determine its herbicidal properties and potential environmental impact. In material science, further studies are needed to determine its potential use as a polymer additive.
Conclusion
MPMPU is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been shown to have anti-tumor, anti-inflammatory, and herbicidal properties. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established. Further studies are needed to determine its potential use as a drug, herbicide, and polymer additive.
Synthesis Methods
MPMPU can be synthesized using different methods, including the reaction of 4-methylphenyl isocyanate with 3-methyl-2-pyridinylamine in the presence of a base. Another method involves the reaction of 3-methyl-2-pyridinylamine with 4-methylphenyl isocyanate in the presence of a solvent. The yield of MPMPU using these methods is around 60-80%.
Scientific Research Applications
MPMPU has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, MPMPU has been shown to have anti-tumor and anti-inflammatory properties. It has also been studied for its potential use as an anti-diabetic drug. In agriculture, MPMPU has been studied for its potential use as a herbicide. In material science, MPMPU has been studied for its potential use as a polymer additive.
properties
IUPAC Name |
1-(4-methylphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-5-7-12(8-6-10)16-14(18)17-13-11(2)4-3-9-15-13/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRHCICBCNASFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-pyridin-2-yl)-3-p-tolyl-urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


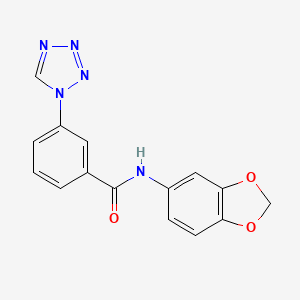
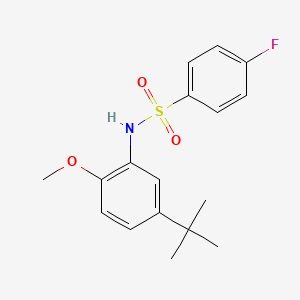
![2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide](/img/structure/B5785402.png)
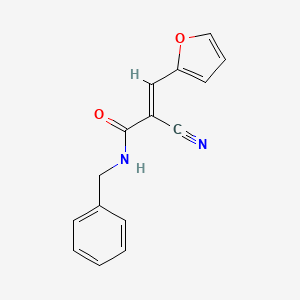


![N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5785431.png)
![N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5785433.png)

![N-(2-chlorobenzyl)-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5785441.png)
![methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5785459.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5785463.png)
